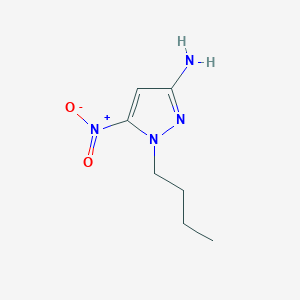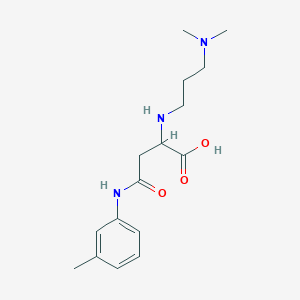
2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a propylamino group, and a m-tolylamino group attached to a butanoic acid backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired yield and purity of the compound.
For industrial production, the synthesis may be scaled up using optimized reaction conditions to achieve higher yields and cost-effectiveness. This often involves the use of continuous flow reactors, automated systems, and advanced purification techniques to maintain the quality and consistency of the product.
Chemical Reactions Analysis
2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using reagents such as halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It may be used in assays to investigate enzyme activity or binding affinity.
Medicine: The compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism of action of 2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid stands out due to its unique combination of functional groups. Similar compounds may include:
2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid: This compound has a para-tolylamino group instead of a meta-tolylamino group, which may result in different chemical properties and reactivity.
2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid: This compound has an ortho-tolylamino group, which can also influence its behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
2-[3-(dimethylamino)propylamino]-4-(3-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-12-6-4-7-13(10-12)18-15(20)11-14(16(21)22)17-8-5-9-19(2)3/h4,6-7,10,14,17H,5,8-9,11H2,1-3H3,(H,18,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUSWLXWXOKFIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
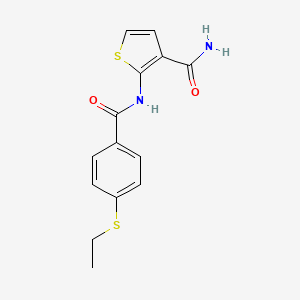
![(2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide](/img/structure/B2374222.png)
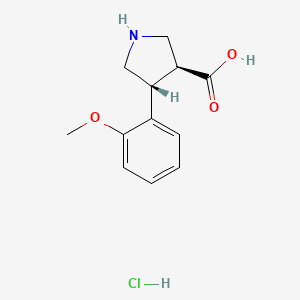
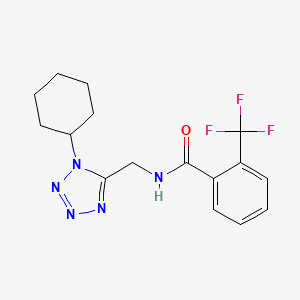
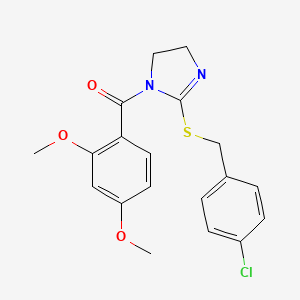
![Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2374227.png)
![tert-butyl N-ethyl-N-[(3-methylazetidin-3-yl)methyl]carbamate](/img/structure/B2374229.png)
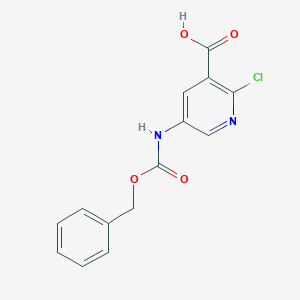
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2374233.png)
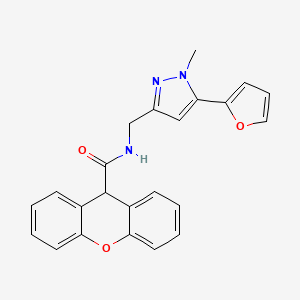
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-methylsulfanylbenzamide](/img/structure/B2374236.png)
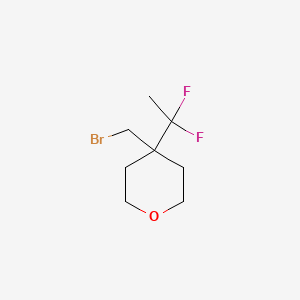
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2374239.png)
